molecular formula C8H12N2OS B12113780 2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide

2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide

Cat. No.: B12113780
M. Wt: 184.26 g/mol
InChI Key: YPLHJXXHHLCHNN-UHFFFAOYSA-N
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Description

2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate amines under controlled conditions. One common method involves the use of N-methylamine and 5-methylthiophene-2-carboxylic acid in the presence of coupling agents . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-amino-N-methyl-2-(5-methylthiophen-2-yl)acetamide

InChI

InChI=1S/C8H12N2OS/c1-5-3-4-6(12-5)7(9)8(11)10-2/h3-4,7H,9H2,1-2H3,(H,10,11)

InChI Key

YPLHJXXHHLCHNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C(=O)NC)N

Origin of Product

United States

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